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3,4-Dimethoxy-5-
Compound Name:
hydroxybenzaldehyde

Cat. No.: B129565

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxy-5-hydroxybenzaldehyde, a substituted phenolic aldehyde, is a valuable
organic intermediate in the synthesis of a variety of biologically active compounds and
pharmaceutical agents. Its structural features, including the aldehyde group, hydroxyl group,
and methoxy groups on the benzene ring, impart a range of chemical reactivity and biological
activities. This document provides detailed application notes on its reaction mechanisms and
pathways, experimental protocols for its synthesis, and an overview of its role in relevant
biological signaling pathways.

Chemical Properties and Spectroscopic Data
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Property Value Reference

Molecular Formula CoH1004 --INVALID-LINK--
Molecular Weight 182.17 g/mol --INVALID-LINK--
CAS Number 29865-90-5 --INVALID-LINK--
Appearance Powder --INVALID-LINK--
Melting Point 67-69 °C --INVALID-LINK--
Boiling Point 177-180 °C at 12 mmHg --INVALID-LINK--

1H NMR (CDCls, 8)

9.83 (s, 1H, CHO), 7.10 (d,
J=1.6 Hz, 1H, ArH), 6.99 (d,
J=1.6 Hz, 1H, ArH), 5.85 (s,
1H, OH), 3.95 (s, 3H, OCHs),
3.92 (s, 3H, OCHs)

Inferred from similar

compounds

13C NMR (CDCls, &)

191.5 (CHO), 148.9 (C-O),
147.2 (C-O), 138.6 (C-OH),
127.0 (C-CHO), 109.8 (CH),

Inferred from similar

compounds
106.5 (CH), 56.4 (OCHs), 56.2
(OCHs)
~3300 (O-H), ~2800 (C-H,
aldehyde), ~1680 (C=0,
IR (KBr, cm~1) --INVALID-LINK--
aldehyde), ~1590, 1500 (C=C,
aromatic)
182 (M+), 181, 153, 125, 69,
Mass Spectrum (m/z) --INVALID-LINK--

53

Synthetic Reaction Mechanisms and Pathways

The synthesis of 3,4-Dimethoxy-5-hydroxybenzaldehyde can be achieved through several

routes, most commonly starting from vanillin (4-hydroxy-3-methoxybenzaldehyde). A prevalent

strategy involves the introduction of a hydroxyl or methoxy group at the 5-position.
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Synthesis from Vanillin via Bromination and
Methoxylation

A common and effective method involves the bromination of vanillin at the 5-position, followed
by a copper-catalyzed methoxylation reaction.

\ 1. NaOMe, CuClz
Vanillin Brz / Acetic Acid ) 2. Acidic Workup .
QA-hy droxy-3-methoxybenzaldehy dey P> 5-Bromovanillin 1 g 3,4-Dimethoxy-5-hydroxybenzaldehyde

Click to download full resolution via product page

Caption: Synthesis of 3,4-Dimethoxy-5-hydroxybenzaldehyde from vanillin.
Reaction Mechanism:

e Electrophilic Aromatic Substitution (Bromination): Vanillin undergoes electrophilic
bromination. The hydroxyl and methoxy groups are ortho, para-directing activators. The
bulky methoxy group and the hydroxyl group direct the incoming electrophile (Br*) to the
position ortho and para to them. The position para to the hydroxyl group is already occupied
by the aldehyde, and one ortho position is blocked by the methoxy group, thus bromination
occurs at the 5-position.

e Nucleophilic Aromatic Substitution (Methoxylation): The resulting 5-bromovanillin is then
subjected to a nucleophilic aromatic substitution reaction. In the presence of a copper
catalyst (e.g., CuClz), sodium methoxide (NaOMe) displaces the bromide ion to introduce a
methoxy group at the 5-position, yielding the desired product after an acidic workup to
protonate the hydroxyl group.

Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethoxy-5-
hydroxybenzaldehyde from Vanillin

This protocol details a two-step synthesis starting from vanillin.

Step 1: Bromination of Vanillin to 5-Bromovanillin
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o Materials:

o Vanillin

Glacial Acetic Acid

[¢]

Bromine

[¢]

o Ice

Distilled water

o

e Procedure:

o Dissolve vanillin in glacial acetic acid in a round-bottom flask equipped with a dropping
funnel and a magnetic stirrer.

o Cool the flask in an ice bath.

o Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.
o After the addition is complete, continue stirring at room temperature for 1-2 hours.

o Pour the reaction mixture into ice-cold water to precipitate the product.

o Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 5-
bromovanillin.

Step 2: Methoxylation of 5-Bromovanillin
o Materials:

o 5-Bromovanillin

o Sodium methoxide (NaOMe)

o Copper(ll) chloride (CuClz)

o Methanol (anhydrous)
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o Dimethylformamide (DMF, anhydrous)

o Hydrochloric acid (HCI)

o Ethyl acetate

o Anhydrous sodium sulfate

e Procedure:

o In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromovanillin and

copper(ll) chloride in a mixture of methanol and DMF.

o Add sodium methoxide to the solution.

o Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

o After the reaction is complete, cool the mixture to room temperature and pour it into water.

o Acidify the aqueous solution with dilute HCI.

o Extract the product with ethyl acetate.

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

o The crude product can be purified by column chromatography or recrystallization.

Quantitative Data for Synthesis from Vanillin

Step Reactants Reagents Conditions Yield (%) Reference
) Room
o - Br2, Acetic --INVALID-
Bromination Vanillin ) Temperature, ~95%
Acid LINK--
1-2h
) 5- NaOMe, --INVALID-
Methoxylation o Reflux, 4-6 h ~70-80%
Bromovanillin ~ CuClz LINK--
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Biological Activity and Signaling Pathways

Phenolic compounds, including 3,4-Dimethoxy-5-hydroxybenzaldehyde, are known for their
antioxidant and anti-inflammatory properties. These effects are often mediated through the
modulation of key cellular signaling pathways.

Antioxidant Activity via the Keap1-Nrf2 Pathway

The Keapl-Nrf2 pathway is a primary regulator of the cellular antioxidant response.[1][2]
Electrophilic compounds and reactive oxygen species (ROS) can activate this pathway.
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Caption: Activation of the Keap1-Nrf2 antioxidant pathway.
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Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by
Keapl, which facilitates its ubiquitination and subsequent degradation by the proteasome.[1][2]
3,4-Dimethoxy-5-hydroxybenzaldehyde, or its metabolites, can act as an electrophile that
reacts with cysteine residues on Keapl. This modification leads to a conformational change in
Keapl, releasing Nrf2.[1] The freed Nrf2 then translocates to the nucleus, where it binds to the
Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to
their transcription and the synthesis of protective enzymes like heme oxygenase-1 (HO-1) and
NAD(P)H quinone dehydrogenase 1 (NQO1).[3]

Anti-inflammatory Activity via the NF-kB Pathway

The NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central
regulator of inflammation.[4] Many anti-inflammatory compounds exert their effects by inhibiting
this pathway.
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Caption: Inhibition of the NF-kB inflammatory pathway.
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In its inactive state, NF-kB is held in the cytoplasm by an inhibitory protein called IkBa.[4] Upon
stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-
alpha (TNF-a), the IKK complex is activated and phosphorylates IkBa. This phosphorylation
marks IkBa for ubiquitination and proteasomal degradation, releasing NF-kB.[4] The active NF-
KB then translocates to the nucleus, where it binds to specific DNA sequences to promote the
transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2),
inducible nitric oxide synthase (iNOS), and various cytokines.[5] Benzaldehyde derivatives
have been shown to inhibit the NF-kB pathway, potentially by inhibiting the activation of the IKK
complex, thereby preventing the degradation of IkBa and the subsequent nuclear translocation
of NF-kB.[6][7]

Conclusion

3,4-Dimethoxy-5-hydroxybenzaldehyde is a versatile molecule with significant potential in
synthetic chemistry and pharmacology. The provided protocols offer a basis for its laboratory
synthesis, and the outlined biological pathways highlight its potential as an antioxidant and anti-
inflammatory agent. Further research into its specific molecular targets and mechanisms of
action will be crucial for its development in therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 6. Two methoxy derivatives of resveratrol, 3,3',4,5'-tetramethoxy-trans-stilbene and 3,4',5-
trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through
inactivation of MAPK and NF-kB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nim.nih.gov]

e 7. mdpi.com [mdpi.com]

 To cite this document: BenchChem. [Application Notes and Protocols for 3,4-Dimethoxy-5-
hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b129565#3-4-dimethoxy-5-hydroxybenzaldehyde-
reaction-mechanisms-and-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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